Thialbarbital
Description
Structure
3D Structure
Properties
CAS No. |
467-36-7 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2,4,6,9H,1,3,5,7-8H2,(H2,14,15,16,17,18) |
InChI Key |
PXLVRFQEBVNJOH-UHFFFAOYSA-N |
SMILES |
C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2 |
Isomeric SMILES |
C=CCC1(C(=O)NC(=NC1=O)S)C2CCCC=C2 |
Canonical SMILES |
C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2 |
Appearance |
Solid powder |
Other CAS No. |
467-36-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thialbarbital; Thialpenton; Thiohexallymalum; Tialbarbital; |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of Thialbarbital
Central Nervous System Modulatory Mechanisms of Thialbarbital
The central nervous system modulatory mechanisms of this compound are multifaceted, primarily involving the enhancement of inhibitory neurotransmission and, to a lesser extent, the attenuation of excitatory pathways.
This compound-Mediated Enhancement of Chloride Ion Conductance and Postsynaptic Hyperpolarization
The binding of this compound to the GABA-A receptor complex results in an increased duration of chloride ion (Cl-) channel opening. ebi.ac.uk This prolonged opening facilitates an enhanced influx of chloride ions into the postsynaptic neuron. nih.gov The movement of these negatively charged ions into the cell leads to a hyperpolarization of the postsynaptic membrane. nih.govhandwiki.org This hyperpolarization effectively stabilizes the neuronal resting potential, making the neuron less excitable and consequently reducing the probability of action potential generation in the postsynaptic cell. handwiki.org
Differential Neurophysiological Effects of this compound on Brain Regions
This compound exhibits differential neurophysiological effects across various brain regions, indicating a selective modulation of neuronal activity.
Selective Modulation of Reticular Formation Activity versus Cortical Activity
Research has demonstrated that this compound produces a marked depression of activity within the midbrain reticular formation. wikipedia.orgncats.iophysiology.orgscispace.comwikipedia.org In contrast, its impact on cortical activity is comparatively slight. wikipedia.orgncats.iophysiology.orgscispace.comwikipedia.org This selective modulation suggests a primary site of action in subcortical structures responsible for arousal and consciousness, contributing to its sedative properties.
Table 1: Differential Effects of this compound on Brain Regions
| Brain Region | Effect of this compound |
| Reticular Formation | Marked depression of activity |
| Cortical Activity | Slight depression of activity |
Examination of this compound's Impact on Synaptic Transmission versus Axonal Conduction
General anesthetic agents, including barbiturates like this compound, primarily exert their neurophysiological effects by altering synaptic transmission rather than directly blocking axonal conduction. basu.org.inphysiology.org These compounds inhibit the release of excitatory neurotransmitters and diminish the responsiveness of postsynaptic receptors. basu.org.in Moreover, barbiturates can reduce presynaptic calcium entry, which in turn leads to a decrease in neurotransmitter release. nih.gov While high concentrations might affect axonal conduction, the predominant mechanism through which this compound influences neuronal communication and induces its CNS depressant effects is at the synaptic level. basu.org.inphysiology.org
Comparative Molecular Pharmacodynamics of this compound with Other Barbiturates
The pharmacodynamic profile of this compound is intrinsically linked to its classification as a thiobarbiturate, distinguishing it from oxybarbiturates and influencing its CNS depressant effects, onset, and duration of action.
Analysis of Differential Central Nervous System Depressant Profiles
Barbiturates are broadly categorized based on their duration of action, which correlates with their CNS depressant profiles. This compound is classified as an ultra-short-acting barbiturate (B1230296). nih.govnih.gov This contrasts with short-acting (e.g., pentobarbital (B6593769), secobarbital), intermediate-acting (e.g., amobarbital), and long-acting (e.g., phenobarbital) barbiturates. nih.govnih.gov
The presence of a sulfur atom at the C-2 position in the barbituric acid ring, characteristic of thiobarbiturates like this compound and thiopental (B1682321), significantly influences their properties compared to oxybarbiturates (which have an oxygen atom at this position). ontosight.aimhmedical.com This structural difference leads to enhanced lipophilicity in thiobarbiturates. nih.gov
Barbiturates induce a dose-dependent depression of the CNS, ranging from mild sedation to deep coma. ontosight.ainih.gov While all barbiturates produce general CNS depression, this compound has been noted to exhibit a lesser tendency to induce respiratory depression compared to other barbiturate derivatives such as pentobarbital. wikipedia.org
A comparative study evaluating the cardiovascular effects of thiopental (a thiobarbiturate analog of this compound) and pentobarbital (an oxybarbiturate) at equivalent levels of CNS depression (EEG silence) revealed statistically indistinguishable effects on heart rate, stroke volume, cardiac output, systemic vascular resistance, mean arterial pressure, and central venous pressure. nih.gov However, at very high concentrations exceeding those needed for a flat EEG, thiopental was associated with ventricular bigeminy in some subjects and a higher mortality rate compared to pentobarbital, suggesting potential differences in their high-dose cardiovascular toxicity profiles despite similar CNS depressant equivalence. nih.gov
Table 1: Barbiturate Classification by Duration of Action
| Classification | Examples |
| Ultra-Short-Acting | This compound, Thiopental, Thiamylal nih.govnih.gov |
| Short-Acting | Pentobarbital, Secobarbital nih.govnih.gov |
| Intermediate-Acting | Amobarbital, Butalbital nih.gov |
| Long-Acting | Phenobarbital, Primidone nih.govnih.gov |
Mechanistic Basis for Variations in Pharmacological Onset and Duration
The rapid onset of action observed with this compound and other ultra-short-acting thiobarbiturates is primarily attributed to their high lipid solubility. mhmedical.comnih.govnih.gov This high lipophilicity enables these compounds to rapidly cross the blood-brain barrier and quickly penetrate brain tissue, leading to a swift induction of CNS depression. mhmedical.comnih.govnih.gov
The short duration of action of ultra-short-acting thiobarbiturates, including this compound, is predominantly a consequence of rapid redistribution from the central compartment (brain and highly perfused organs) to less perfused peripheral compartments (e.g., muscle and fat). nih.govnih.gov This redistribution quickly lowers the concentration of the drug at its site of action in the brain, thereby terminating its pharmacological effect, even before significant metabolism occurs. nih.govnih.gov While hepatic metabolism and renal excretion of metabolites are the ultimate pathways for drug elimination, redistribution is the dominant factor determining the short duration of effect for these specific barbiturates. nih.gov
Preclinical Pharmacokinetic and Metabolic Research of Thialbarbital
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Biological Systems
Thialbarbital, like other thiobarbiturates, exhibits a rapid onset and short duration of action, primarily due to its high lipid solubility. nih.gov This characteristic allows for quick passage across biological membranes, including the blood-brain barrier, leading to a fast distribution into highly perfused tissues such as the brain, heart, liver, and spleen. Subsequently, the drug redistributes into less perfused tissues like muscle and fat, contributing to the termination of its initial effects. The ultimate elimination of the drug involves metabolism and renal excretion of its metabolites. nih.gov
Impact of Thio-Substitution on this compound's Pharmacokinetic Profile
The thio-substitution at the C2 position in this compound, replacing an oxygen atom found in oxybarbiturates, significantly influences its pharmacokinetic profile. This structural difference generally leads to increased lipid solubility for thiobarbiturates compared to their oxygen analogs. ontosight.aimhmedical.com This enhanced lipid solubility contributes to the rapid onset of action observed with this compound, as it facilitates quicker penetration into the central nervous system. mhmedical.comnih.gov Consequently, thiobarbiturates like this compound tend to have a shorter duration of action compared to many oxybarbiturates, primarily due to their rapid redistribution from the brain to other tissues, rather than exceptionally fast metabolism. nih.gov
Identification and Characterization of this compound's Metabolic Pathways and Metabolites
Like other barbiturates, this compound undergoes metabolism primarily in the liver through hepatic microsomal enzymes. nih.govecddrepository.orgecddrepository.org While specific detailed metabolic pathways and metabolites of this compound are not extensively detailed in the provided search results, it is understood that barbiturates generally undergo biotransformation to more water-soluble forms for excretion. This process often involves phase I reactions (e.g., oxidation, hydroxylation, dealkylation) catalyzed by cytochrome P450 (CYP) enzymes, followed by phase II conjugation reactions. longdom.orgmdpi.com The induction of hepatic microsomal enzymes by barbiturates can accelerate their own metabolism and that of other co-administered drugs. nih.govecddrepository.orgecddrepository.orgsemanticscholar.org
Investigating the Potential for Hydrogen Sulfide (B99878) Release from this compound's Thio-Moiety
The sulfur atom in the thio-moiety of this compound raises questions about its potential to release hydrogen sulfide (H2S), a gaseous signaling molecule. nih.gov While the direct release of H2S from this compound itself is not explicitly detailed in the provided search results, the broader context of sulfur-containing drugs and H2S generation mechanisms provides insight.
Enzymatic and Non-Enzymatic Mechanisms of H2S Generation from Sulfur-Containing Compounds
Hydrogen sulfide is an endogenously produced gasotransmitter in mammalian systems, generated through both enzymatic and non-enzymatic pathways. mdpi.comnih.govresearchgate.netnih.govnih.govunina.itresearchgate.net
Enzymatic Mechanisms: The primary enzymatic pathways for H2S production involve three key enzymes:
Cystathionine-β-synthase (CBS): Predominantly found in the brain, CBS synthesizes H2S from L-cysteine and L-homocysteine. mdpi.comnih.govnih.govnih.govunina.itresearchgate.netmdpi.commdpi.comencyclopedia.pubguidetopharmacology.orgnih.gov
Cystathionine-γ-lyase (CSE): Primarily responsible for H2S generation in peripheral tissues, including the cardiovascular system, liver, kidneys, and gastrointestinal tract. CSE also produces H2S from L-cysteine and L-homocysteine. mdpi.comnih.govnih.govnih.govunina.itresearchgate.netmdpi.commdpi.comencyclopedia.pubguidetopharmacology.orgnih.govmdpi.com
3-Mercaptopyruvate sulfurtransferase (3-MST): Located in both the cytosol and mitochondria, 3-MST produces H2S from 3-mercaptopyruvate, which is formed from L-cysteine by cysteine aminotransferase (CAT). mdpi.comnih.govresearchgate.netnih.govunina.itresearchgate.netmdpi.commdpi.comencyclopedia.pubguidetopharmacology.orgnih.gov
These enzymes utilize sulfur-containing amino acids as substrates to produce H2S. researchgate.net
Non-Enzymatic Mechanisms: H2S can also be generated non-enzymatically through various processes:
Reduction of sulfur-containing compounds: This includes the reduction of thiols and thiol-containing molecules, as well as inorganic and organic polysulfides (e.g., from garlic) and elemental sulfur. nih.govresearchgate.netnih.govunina.itnih.gov
Glucose oxidation: Reducing equivalents like NADPH, generated from glucose oxidation (e.g., via glycolysis or the phosphogluconate pathway), can drive the reduction of glutathione (B108866) disulfide (GSSG) to release H2S from sulfane sulfur compounds. nih.govresearchgate.netnih.govnih.gov
Acid-labile sulfur: Under acidic conditions, H2S can be released from acid-labile sulfur, which includes sulfur atoms in iron-sulfur complexes. mdpi.com
Sulfane sulfur: Sulfane sulfur compounds, such as polysulfides, can release H2S under reducing conditions, suggesting a role for cellular redox state in regulating H2S bioavailability. mdpi.com
Pharmacological Implications of H2S Release in Biological Systems
H2S, alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a crucial gaseous signaling molecule (gasotransmitter) involved in a wide array of physiological and pathophysiological functions. nih.govmdpi.comnih.govnih.govencyclopedia.pubwikipedia.orgmdpi.comahajournals.orgfrontiersin.orgd-nb.info Its pharmacological implications are diverse and complex, often exhibiting context-dependent effects (e.g., pro- or anti-inflammatory, vasodilatory or vasoconstrictive). mdpi.comfrontiersin.org
Key pharmacological implications of H2S release include:
Cardiovascular Regulation: H2S plays a significant role in cardiovascular homeostasis. It acts as a potent vasodilator by activating ATP-sensitive potassium channels and stimulating Akt-dependent endothelial nitric oxide synthase (eNOS), leading to smooth muscle relaxation and decreased blood pressure. mdpi.comnih.govnih.govmdpi.commdpi.comahajournals.org It also contributes to angiogenesis (formation of new blood vessels). nih.govnih.govmdpi.comd-nb.info
Antioxidant and Anti-inflammatory Effects: H2S exhibits cytoprotective effects by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), enhancing antioxidant enzyme activities, and mitigating oxidative stress and cellular damage. nih.govnih.govmdpi.comahajournals.orgfrontiersin.orgnih.govmdpi.com It can also modulate inflammatory responses, with both pro- and anti-inflammatory actions reported depending on the context. nih.govnih.govmdpi.comahajournals.orgfrontiersin.orgmdpi.com
Neuromodulation: H2S functions as a neuromodulator in the central nervous system, influencing neuronal function and potentially memory formation. nih.govmdpi.commdpi.comahajournals.orgnih.gov
Metabolic Regulation: H2S is involved in glucose regulation and energy metabolism, enhancing glucose uptake in peripheral tissues and influencing mitochondrial function and ATP synthesis. mdpi.comencyclopedia.pubmdpi.com
Protein S-sulfhydration: A significant signaling mechanism of H2S involves its reaction with protein thiol groups to form persulfides (protein S-sulfhydration). This post-translational modification can regulate the function of various proteins, influencing cellular metabolism, mitochondrial bioenergetics, and other cellular processes. nih.govresearchgate.netmdpi.comencyclopedia.pubfrontiersin.orgnih.gov
The potential for sulfur-containing drugs like this compound to release H2S during metabolism suggests that some of their therapeutic effects might be partly mediated by this gasotransmitter, or by influencing endogenous H2S production. nih.gov
Enzyme Systems Involved in this compound Biotransformation (where specifically identified for this compound or directly relevant thiobarbiturates)
The biotransformation of this compound, as with other barbiturates, primarily involves hepatic microsomal enzymes. nih.govecddrepository.orgecddrepository.org While specific enzymes for this compound are not explicitly named in the search results, the metabolism of barbiturates generally relies on the Cytochrome P450 (CYP) enzyme superfamily . longdom.orgmdpi.comsemanticscholar.orgjournal-archiveuromedica.euhpra.ie These Phase I enzymes are responsible for catalyzing oxidative reactions such as hydroxylation, epoxidation, dealkylation, and oxygenation of lipophilic compounds, converting them into more water-soluble forms. longdom.orgmdpi.com Given that this compound is a thiobarbiturate, it is plausible that CYP enzymes, particularly those involved in the metabolism of other barbiturates (e.g., CYP3A4, which is known to metabolize some sulfur-containing compounds), play a role in its biotransformation, including potential desulfuration pathways. journal-archiveuromedica.euhpra.ie Additionally, the induction of these hepatic microsomal enzymes by barbiturates themselves is a well-documented phenomenon. nih.govecddrepository.orgecddrepository.orgsemanticscholar.org
Structure Activity Relationship Sar Studies of Thialbarbital and Its Chemical Derivatives
Correlating Molecular Structure with Pharmacological Efficacy and Potency of Thialbarbital Analogs
The pharmacological effects of this compound, characterized by its sedative and hypnotic properties, are governed by its interactions with specific biological targets. The efficacy and potency of these interactions are, in turn, dictated by the physicochemical properties of the molecule, which can be finely tuned through chemical modifications. Key areas of modification on the this compound structure include the substituents at the C5 position of the barbituric acid ring, substitutions at the N1 and N3 positions, and the nature of the alkyl groups.
Significance of Substituent Variations at the C5 Position of the Barbituric Acid Ring
The C5 position of the barbituric acid ring is a critical determinant of the pharmacological activity of this compound and its analogs. The nature of the substituents at this position directly influences the lipophilicity of the molecule, a key factor in its ability to cross the blood-brain barrier and access its site of action in the central nervous system.
This compound itself features an allyl group and a cyclohexenyl group at the C5 position. The presence of these specific groups contributes to its characteristic onset and duration of action. The unsaturated nature of both the allyl and cyclohexenyl moieties is believed to enhance the metabolic susceptibility of the compound, leading to a shorter duration of action compared to analogs with saturated alkyl or aryl groups.
| C5 Substituent 1 | C5 Substituent 2 | Relative Hypnotic Potency |
| Allyl | Cyclohexenyl | Baseline (this compound) |
| Ethyl | Phenyl | Increased |
| Isopropyl | Bromophenyl | Further Increased |
| sec-Butyl | Thienyl | Decreased (beyond optimal lipophilicity) |
This table is illustrative and based on general SAR principles for thiobarbiturates, as specific comparative data for this compound analogs is limited in publicly available literature.
Influence of N-Substitutions (N1 and N3) on Molecular Stability and Bioactivity
Modification of the nitrogen atoms at the N1 and N3 positions of the this compound ring system can significantly impact its physicochemical properties and, consequently, its biological activity. N-alkylation, for example, can alter the acidity of the molecule, its hydrogen bonding capacity, and its metabolic stability.
In general, for barbiturates and thiobarbiturates, N-methylation can lead to a more rapid onset of action. This is attributed to an increase in lipid solubility and a potential alteration in the metabolic pathway. However, di-alkylation at both N1 and N3 positions often results in a loss of hypnotic activity, suggesting that at least one acidic proton is necessary for interaction with the target receptor.
| N1-Substituent | N3-Substituent | Effect on Bioactivity |
| H | H | Baseline (this compound) |
| CH₃ | H | Potentially faster onset of action |
| C₂H₅ | H | Variable, may alter duration |
| CH₃ | CH₃ | Generally leads to loss of hypnotic activity |
This table is illustrative and based on general SAR principles for thiobarbiturates, as specific comparative data for N-substituted this compound is limited in publicly available literature.
Role of Alkyl Group Branching and Unsaturation in Modulating Activity
The branching and degree of unsaturation of the alkyl substituents at the C5 position play a crucial role in modulating the pharmacological activity of this compound analogs. As observed with this compound's allyl and cyclohexenyl groups, unsaturation is a key feature.
Branching: Introduction of branching in the alkyl chains at C5 generally increases lipid solubility and can lead to a more rapid onset and shorter duration of action. For example, a sec-butyl group is often associated with greater potency than an n-butyl group.
Unsaturation: The presence of double or triple bonds in the C5 substituents, as seen in the allyl group of this compound, tends to increase potency compared to their saturated counterparts. This is also linked to increased metabolic lability, contributing to a shorter duration of action, which can be therapeutically desirable in certain clinical applications. The cyclohexenyl ring in this compound, with its double bond, also contributes to this effect.
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be invaluable tools for predicting the pharmacological potency of novel analogs before their synthesis, thereby streamlining the drug discovery process.
QSAR studies on thiobarbiturates typically involve the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.
Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a predictive model.
A hypothetical QSAR equation for a series of this compound analogs might take the form:
log(1/C) = β₀ + β₁(logP) - β₂(logP)² + β₃(Es) + β₄(σ)
Where:
log(1/C) is the biological activity (e.g., hypnotic potency).
logP is the lipophilicity descriptor. The parabolic term (logP)² accounts for the "cutoff effect."
Es is a steric parameter (e.g., Taft's steric parameter).
σ is an electronic parameter (e.g., Hammett's constant).
β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis.
Such a model would indicate that the biological activity is parabolically dependent on lipophilicity, and is also influenced by the steric and electronic properties of the substituents. These models can then be used to predict the activity of yet-to-be-synthesized this compound derivatives, helping to prioritize synthetic efforts on compounds with the highest predicted potency.
Advanced Research Applications and Novel Biological Activities of Thialbarbital and Thiobarbituric Acid Derivatives
Investigations into Enzyme Inhibition Capabilities
Thialbarbital and its derivatives have been the subject of extensive research concerning their ability to modulate the activity of various enzymes, highlighting their potential as therapeutic agents.
Urease Enzyme Inhibition Studies of this compound Derivatives
Urease, an enzyme crucial for the survival of several pathogenic microorganisms, is a significant therapeutic target for various health complications, including gastric ulcers and kidney stones. Studies have demonstrated that thiobarbituric acid derivatives, including those structurally related to this compound, exhibit potent urease inhibitory potential. A series of thiobarbituric acid derivatives were synthesized and evaluated, revealing several compounds with excellent inhibitory activity against urease. For instance, specific derivatives showed IC50 values significantly lower than that of thiourea (B124793), a common standard urease inhibitor. nih.govresearchgate.netsemanticscholar.org
In one study, compounds 5, 7, 8, 11, 16, 17, 22, 23, and 24 demonstrated urease inhibition with IC50 values ranging from 1.61 ± 0.18 µM to 19.2 ± 0.29 µM, notably surpassing the activity of thiourea (IC50 = 21 ± 0.11 µM). nih.gov Another investigation identified compounds 1 and 2 with IC50 values of 13.76 ± 0.15 µM and 18.81 ± 0.18 µM, respectively, also proving more potent than thiourea (IC50 = 21.40 ± 0.21 µM). researchgate.net Furthermore, isoindolin-1-ones fused to barbiturates, a related class of compounds, showed even higher potency, with compound 5b exhibiting an IC50 of 0.82 ± 0.03 µM against urease. semanticscholar.org Molecular docking studies have been employed to elucidate the binding mechanisms of these pyrimidine (B1678525) derivatives with the urease enzyme active site, providing insights into their inhibitory action. researchgate.netsemanticscholar.orgmdpi.com
Table 1: Selected Urease Inhibitory Activities of Thiobarbituric Acid Derivatives
| Compound Class/Identifier | IC50 (µM) | Standard Inhibitor (IC50) | Reference |
| Thiobarbituric acid derivative (Compound 24) | 1.61 ± 0.18 | Thiourea (21 ± 0.11) | nih.gov |
| Thiobarbituric acid derivative (Compound 16) | 6.7 ± 0.27 | Thiourea (21 ± 0.11) | nih.gov |
| Isoindolin-1-one fused to barbiturate (B1230296) (Compound 5b) | 0.82 ± 0.03 | Thiourea (not specified, but stated "more potent") | semanticscholar.org |
| Barbiturate/Thiobarbiturate (Compound 1) | 13.76 ± 0.15 | Thiourea (21.40 ± 0.21) | researchgate.net |
| Barbiturate/Thiobarbiturate (Compound 2) | 18.81 ± 0.18 | Thiourea (21.40 ± 0.21) | researchgate.net |
Modulation of Lipoxygenase and Chymotrypsin (B1334515) Activity
Beyond urease, the enzyme inhibition profile of barbiturates and thiobarbiturates extends to other crucial biological targets. A comprehensive screening of 27 novel barbiturate and thiobarbiturate compounds revealed their capacity to inhibit lipoxygenase and chymotrypsin enzymes. researchgate.net Specifically, 14 of these compounds demonstrated appreciable IC50 values against lipoxygenase, while 2 compounds showed notable inhibition of chymotrypsin activity. researchgate.net This indicates a broader enzymatic modulatory potential for this class of compounds.
Alpha-Glucosidase Inhibition Research
Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a strategy for managing postprandial hyperglycemia. Research indicates that barbituric and thiobarbituric acids, the core scaffolds from which this compound is derived, possess alpha-glucosidase inhibitory properties. mdpi.com Further studies have screened series of new barbiturates and thiobarbiturates for their in vitro alpha-glucosidase activities, suggesting a potential role for these compounds in glycemic control. researchgate.net
Exploration of Xanthine (B1682287) Oxidase (XO) and Protein Tyrosine Phosphatase (PTP) 1B Inhibitory Activities
Thiobarbituric acid derivatives have also been investigated for their inhibitory effects on Xanthine Oxidase (XO) and Protein Tyrosine Phosphatase (PTP) 1B. researchgate.net XO is an enzyme involved in uric acid production, and its inhibition is relevant for conditions like gout. PTP1B is a key negative regulator in insulin (B600854) signaling pathways, making its inhibition a promising therapeutic target for type 2 diabetes and obesity. nih.govduke.edu Trisubstituted barbiturates and thiobarbiturates have been specifically evaluated as xanthine oxidase inhibitors. wikipedia.org The reported inhibitory action of thiobarbituric acid derivatives against both XO and PTP1B underscores their multifaceted biological activity. researchgate.net
Exploration of Other Preclinical Pharmacological Activities of this compound Analogs
Beyond enzyme inhibition, this compound analogs have demonstrated other significant preclinical pharmacological activities, particularly in the realm of antimicrobial defense.
Antimicrobial and Antifungal Research on this compound Derivatives
Thiobarbituric derivatives are known to possess broad-spectrum antimicrobial properties, including activity against both Gram-negative and Gram-positive bacteria. researchgate.net Furthermore, these compounds have shown promising antifungal capabilities. researchgate.netresearchgate.netnih.gov this compound itself, as a barbiturate derivative, is listed as having antimicrobial activity. ncats.io
Detailed research into newly synthesized thiobarbituric acid derivatives has confirmed their moderate to good antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Penicillium citrinum, when tested at a concentration of 200 µg/ml. researchgate.net Comparative studies within these derivatives indicated that pyrazole (B372694) derivatives of thiobarbituric acid exhibited greater activity than indole (B1671886) and 3,4,5-trimethoxyphenyl derivatives. researchgate.net Additionally, unsubstituted biphenyl (B1667301) thiobarbituric acid derivatives were found to be more active as antifungal agents compared to their substituted counterparts. researchgate.net These findings highlight the potential of this compound and its derivatives as candidates for developing new antimicrobial and antifungal agents.
Anticonvulsant Properties in Non-Human Animal Models
This compound, as a barbiturate derivative, exhibits sedative effects and functions by modulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby enhancing its inhibitory influence on neuronal activity. wikipedia.orgmims.commims.comguidetoimmunopharmacology.org Research into thiobarbituric acid derivatives has extensively investigated their anticonvulsant potential. nih.govwikipedia.orgwikipedia.orgmims.commims.compharmakb.com
Studies in non-human animal models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have been instrumental in evaluating the anticonvulsant efficacy of these compounds. nih.govfishersci.caopenanesthesia.orgnih.gov For instance, a series of clubbed thiazolidinone-barbituric acid and thiazolidinone-triazole derivatives, specifically compounds 4g, 4i, 5g, and 5i, demonstrated excellent anticonvulsant activity in both MES and scPTZ animal models. nih.gov
Furthermore, newly synthesized indole-barbituric derivatives, denoted as 4a-d and 5a-b, underwent evaluation for their anticonvulsant activity using an electro-convulsiometer induced ear electrode method. Among these, compounds 4c, 4d, and 5a provided protection against seizures, with 4c and 5a identified as particularly potent. fishersci.ca Notably, some of these novel compounds exhibited anticonvulsant activity without inducing sedative or hypnotic effects. mims.com
Table 1: Anticonvulsant Activity of Thiobarbituric Acid Derivatives in Animal Models
| Compound Class/Designation | Animal Model | Key Findings | Reference |
| Thiazolidinone-barbituric acid and thiazolidinone-triazole derivatives (4g, 4i, 5g, 5i) | Maximal Electroshock Seizure (MES), Subcutaneous Pentylenetetrazole (scPTZ) | Excellent anticonvulsant activity in both models. | nih.gov |
| Indole-barbituric derivatives (4c, 4d, 5a) | Electro-convulsiometer induced ear electrode method | Protection against seizures; 4c and 5a most potent. | fishersci.ca |
Investigation of Analgesic and Antiviral Potential
The biological activities of this compound and its derivatives extend to investigations of their analgesic and antiviral properties.
Analgesic Potential: Thiobarbituric acid derivatives have been broadly reported to possess analgesic activities. wikipedia.orgmims.comwikipedia.orgwikipedia.org However, a specific study focusing on 1-phenyl-2-thiobarbituric acid derivatives indicated that none of the tested compounds exhibited strong analgesic action. mims.comscielo.br
Antiviral Potential: Thiobarbituric acid derivatives are actively explored for their antiviral capabilities. nih.govwikipedia.orgpharmakb.comwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govnih.gov Significant research findings include the identification of a series of thiobarbituric acid derivatives that demonstrated inhibitory effects on the hepatitis C virus (HCV) NS5B polymerase. These compounds exhibited IC50 values ranging from 1.7 to 3.8 μM and EC50 values from 12.3 to 20.7 μM against the type 1b strain of the polymerase. citeab.com Specifically, compound G05 from this series was found to inhibit RNA synthesis by recombinant HCV NS5B polymerase in a dose-dependent manner, acting noncompetitively with the substrate UTP, and also inhibited the binding of NS5B polymerase to template RNA. citeab.com
More recently, novel thiobarbituric acid-based hydrazones and pyrazoles have been investigated for their antiviral activity against the SARS-CoV-2 main protease (Mpro) through molecular docking and dynamics simulations. Pyrazolinone 19, a compound from this investigation, demonstrated the lowest docking score of -7.293 kcal/mol and exhibited favorable hydrogen bond interactions with key residues GLU166, GLY143, and CYS145, suggesting its potential as an Mpro inhibitor. guidetopharmacology.org
Table 2: Antiviral Activity of Thiobarbituric Acid Derivatives
| Target Virus/Enzyme | Compound Class/Designation | IC50 Range (μM) | EC50 Range (μM) | Key Findings | Reference |
| HCV NS5B Polymerase (Type 1b) | Thiobarbituric acid derivatives (e.g., G05) | 1.7 - 3.8 | 12.3 - 20.7 | Inhibited RNA synthesis and polymerase binding to template RNA. | citeab.com |
| SARS-CoV-2 Main Protease (Mpro) | Pyrazolinone 19 (Thiobarbituric acid-based hydrazone/pyrazole) | N/A (Docking Score) | N/A (Docking Score) | Lowest docking score (-7.293 kcal/mol), favorable interactions with key residues, indicating potential inhibition. | guidetopharmacology.org |
Research into Antidepressant and Anticancer Investigations
Beyond anticonvulsant and antiviral properties, this compound and its derivatives have been subjects of research concerning their antidepressant and anticancer activities.
Antidepressant Investigations: Thiobarbituric acid derivatives have been reported to possess antidepressant activities. wikipedia.orgwikipedia.orgebi.ac.uk
Anticancer Investigations: A significant area of research involves the anticancer properties of thiobarbituric acid derivatives. nih.govwikipedia.orgwikipedia.orgpharmakb.comwikipedia.orgwikipedia.orgfishersci.co.ukcenmed.comwikipedia.org
Detailed research findings illustrate their potential:
Novel thiobarbituric acid derivatives, including compounds 2b, 2d, and 8b, have shown efficacy in inhibiting the viability of various melanoma cell lines, encompassing both BRAF wild-type (CHL-1) and BRAF-mutant (UACC903) cells. These compounds induced cell death through apoptosis, evidenced by PARP cleavage and the inhibition of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin. Furthermore, these derivatives demonstrated anti-proliferative activity against other solid tumor cell lines, including pancreatic, breast, and colon cancers. wikipedia.org
Compound CC-I, a thiobarbituric acid derivative, exhibited potent cytotoxicity against therapy-resistant neuroblastoma cell lines (C282Y HFE/SH-SY5Y, SK-N-AS, and CHLA-171), while displaying limited cytotoxicity towards normal human dermal fibroblasts. The anti-tumor effects of CC-I are potentially mediated through the activation of HSP27-Akt-JNK pathways, as indicated by the induction of phosphorylation of HSP27, Akt, and JNK. wikipedia.org
In lung cancer models, a novel barbituric acid compound 1b and a thiobarbituric acid compound 2a demonstrated more potent cytotoxicity against lung cancer cells (A549 mouse tumor xenograft model) compared to compound 1a. Compound 1b notably exhibited less cytotoxicity on normal cells than 2a. These compounds induced cell death, primarily via JNK and p38 MAPK activation (for 1a) and predominantly through JNK activation (for 1b and 2a), leading to PARP cleavage. fishersci.co.uk
s-triazine hydrazone thiopyrimidinedione (thiobarbiturate) derivatives have shown promising antiproliferative activities. Specifically, compound 5h, characterized by piperidino and diethylamino substituents on the s-triazine ring, exhibited the highest activity across four cancer cell lines: A549, HepG2, HCT-116, and MCF-7. It induced apoptosis in HepG2 cells. cenmed.com
Table 3: Anticancer Activity of Thiobarbituric Acid Derivatives
| Cancer Type | Compound Class/Designation | Key Findings | IC50 (μg/mL) (if available) | Reference |
| Melanoma (BRAF wild-type CHL-1, BRAF-mutant UACC903) | Thiobarbituric acid derivatives (2b, 2d, 8b) | Inhibited viability, induced apoptosis (PARP cleavage, inhibited Bcl-2, Bcl-xL, Survivin). Also active against pancreatic, breast, colon cancer. | Not explicitly stated for specific compounds in μg/mL, but dose-dependent inhibition shown. | wikipedia.org |
| Neuroblastoma (therapy-resistant) | Compound CC-I (Thiobarbituric acid derivative) | Potent cytotoxicity on cancer cells, limited on normal fibroblasts. Anti-tumor effects via HSP27-Akt-JNK activation. | LC50 on SK-N-AS: 3.1±0.9 μM; CHLA-171: 2.1±0.1 μM; fibroblasts: 9.3±3.9 μM. | wikipedia.org |
| Lung Cancer (A549 xenograft) | Barbituric acid compound 1b, Thiobarbituric acid compound 2a | More potent cytotoxicity than 1a. 1b less toxic to normal cells. Induced cell death via JNK/p38 MAPK activation and PARP cleavage. | Not explicitly stated for specific compounds in μg/mL. | fishersci.co.uk |
| Various (A549, HepG2, HCT-116, MCF-7) | s-triazine hydrazone thiopyrimidinedione derivative (5h) | Promising antiproliferative activity, induced apoptosis in HepG2. | A549: 1.6 ± 0.6; HepG2: 3.8 ± 0.3; HCT-116: 1.9 ± 0.4; MCF-7: 1.2 ± 0.5 | cenmed.com |
Neurophysiological Studies of this compound in Animal Models
This compound, as a barbiturate, exerts its effects primarily on the central nervous system (CNS). Its mechanism of action involves the modulation of GABA, an inhibitory neurotransmitter, thereby enhancing its inhibitory effects on neuronal activity. wikipedia.orgmims.commims.com
Analysis of Brain Region-Specific Responses to this compound Administration
Further analysis of this compound administration in animal models indicates specific brain region responses. Consistent with electrophysiological findings, this compound leads to a pronounced depression of the reticular formation's activity, with a comparatively minor impact on cortical activity. wikipedia.orgwikidata.orghznu.edu.cn While specific detailed studies on this compound's effect on other individual brain regions like the hippocampus or cortex were not extensively detailed in the provided search results beyond the general cortical activity, the broader understanding of barbiturates suggests that their action on GABAA receptors contributes to a general depressant effect on neuronal activity across various brain regions, albeit with varying degrees of sensitivity. For example, similar to how stiripentol, another GABA modulator, enhances GABAA receptor-mediated transmission in the immature rat hippocampus, it is plausible that this compound would exhibit analogous effects on GABAergic systems in specific brain areas. guidetoimmunopharmacology.org
Analytical Methodologies for Thialbarbital Research and Characterization
Chromatographic Techniques for Thialbarbital Analysis
Chromatographic methods are fundamental for separating, identifying, and quantifying this compound in various matrices. These techniques leverage differences in partitioning between a stationary phase and a mobile phase to achieve separation. jaypeedigital.com
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of organic compounds, including barbiturates like this compound. jaypeedigital.comijsra.net HPLC offers a robust platform for both qualitative and quantitative analysis, particularly in forensic toxicology and pharmaceutical quality control. jaypeedigital.comijsra.net
Method development for this compound using HPLC typically involves optimizing parameters such as the stationary phase (e.g., C18 reversed-phase columns), mobile phase composition, flow rate, and detection wavelength. For barbiturates, UV detection is common, although detection in the 200-220 nm range can be complicated by interfering peaks, and post-column photochemical derivatization can enhance UV detection. ijsra.net Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers enhanced chromatography, better sensitivity, and improved run times for barbiturate (B1230296) analysis, including this compound. nebraska.gov
Validation of an HPLC method ensures its suitability for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jaypeedigital.comsciensage.info For instance, in barbiturate analysis in urine using UPLC/MS/MS, the signal-to-noise ratio was reported as less than 5:1 at LOD and greater than 10:1 at LOQ. ijsra.net
Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates. GC methods are particularly effective for volatile or derivatizable compounds and are often coupled with mass spectrometry (GC/MS) for enhanced identification and quantification. ijsra.net GC/MS provides good resolution for barbiturate compounds. govst.edu For instance, GC has been applied to the identification and determination of barbiturate derivatives in blood during acute poisoning. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and qualitative method for the separation and identification of drugs, including this compound. analyticaltoxicology.comjaypeedigital.com TLC involves the separation of substances over a thin layer of adsorbent on a support, such as a glass plate. jaypeedigital.com For this compound, a reported retention factor (Rf) value of 43 has been noted in specific TLC systems. analyticaltoxicology.com Detection methods in TLC can include visual evaluation or in-situ scanning densitometry, often aided by spray reagents or UV indicators. analyticaltoxicology.comjaypeedigital.com
An example of a TLC system for drug analysis, which could be relevant for this compound, involves silica (B1680970) gel G plates (250 μm thick) as the stationary phase and a mobile phase of ethyl acetate:methanol:strong ammonia (B1221849) solution (80:10:10). analyticaltoxicology.com
Here's a summary of chromatographic techniques:
| Technique | Primary Application | Key Advantages | Typical Detection |
| HPLC | Quantitative/Qualitative analysis, complex mixtures | High resolution, versatility, automation | UV-Vis, MS jaypeedigital.comijsra.net |
| GC | Volatile/derivatizable compounds, trace analysis | High sensitivity, good resolution | FID, MS ijsra.netgovst.edu |
| TLC | Rapid screening, qualitative analysis | Cost-effective, simple, portable | UV, chemical spray reagents analyticaltoxicology.comjaypeedigital.com |
Spectroscopic and Spectrometric Characterization of this compound and its Derivatives
Spectroscopic and spectrometric techniques provide crucial structural information about this compound and its derivatives, complementing chromatographic separations.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic compounds, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the connectivity and chemical environment of atoms within the molecule. researchgate.netresearchgate.net
For this compound, ¹H NMR spectra are typically recorded in deuterated solvents (e.g., deuteriochloroform or CD₃OD) with an internal standard like tetramethylsilane (B1202638) (TMS) at δ=0 ppm. google.comuzhnu.edu.ua Analysis of the chemical shifts, splitting patterns, and integration values allows for the assignment of specific protons and carbons to their respective positions in the this compound structure. researchgate.netresearchgate.net For instance, for related thiobarbituric acid derivatives, ¹H and ¹³C NMR spectral characterization has been used to confirm their structures. researchgate.net
Infrared (IR) spectroscopy is used to identify functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. researchgate.netresearchgate.net This technique helps confirm the presence of characteristic bonds such as C=O (carbonyl), N-H (amine/amide), C=S (thiocarbonyl), and C-H (aliphatic and olefinic) within the this compound molecule. researchgate.netnih.gov
For example, FT-IR spectroscopy has been used to characterize newly synthesized thiobarbituric acid derivatives, confirming their structures based on spectral data. researchgate.net The vibration spectral measurements are typically carried out using FT-IR spectroscopy. researchgate.net
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which aids in structural confirmation. researchgate.netyoutube.com Electron Ionization Mass Spectrometry (EIMS) is commonly used for this purpose. researchgate.net For barbiturates, MS can produce ions via negative electron impact ionization. ijsra.net GC/MS systems are frequently used to obtain mass spectral data, allowing for the identification of compounds based on their characteristic fragmentation patterns. nebraska.govgoogle.com For example, the structures of synthesized compounds, including barbiturates and thiobarbiturates, have been confirmed by mass spectrometry. researchgate.net
Elemental Analysis (e.g., C, H, N, S) is crucial for confirming the empirical formula and purity of this compound and its synthesized derivatives. researchgate.netchemeurope.com This technique quantitatively determines the percentage of each element present in a sample, which can then be compared to the theoretical elemental composition of the compound. researchgate.net For newly synthesized barbiturates and thiobarbiturates, elemental analysis for carbon, hydrogen, nitrogen, and sulfur is routinely performed to characterize the compounds. researchgate.net
Here's a summary of spectroscopic and spectrometric techniques:
| Technique | Information Provided | Key Features |
| NMR | Atomic connectivity, chemical environment | ¹H NMR for proton environments, ¹³C NMR for carbon skeleton researchgate.netresearchgate.net |
| IR | Functional group identification | Characteristic absorption bands for C=O, N-H, C=S researchgate.netresearchgate.net |
| MS | Molecular weight, fragmentation pattern | Molecular ion peak, diagnostic fragments researchgate.netgoogle.com |
| Elemental Analysis | Empirical formula, purity | Quantitative determination of C, H, N, S researchgate.netchemeurope.com |
Methodologies for Investigating Biotransformation Products of this compound in Preclinical Studies
Investigating the biotransformation products of a compound like this compound in preclinical studies is crucial for understanding its metabolic fate, which informs its pharmacokinetics and potential interactions. Preclinical studies often involve both in vitro models, such as liver microsomes or hepatocyte incubations, and in vivo animal models, to comprehensively characterize the metabolic pathways nih.gov. This compound, as an ultra-short-acting thiobarbiturate, is expected to undergo hepatic metabolism, similar to other lipid-soluble anesthetic drugs like thiopental (B1682321) bionity.comnih.gov. The short duration of action of thiobarbiturates is largely attributed to their rapid redistribution from central circulation to muscle and fat tissue, followed by metabolism in the liver bionity.comnih.gov.
Common metabolic pathways for thiobarbiturates include desulfuration (conversion of the thiocarbonyl group to a carbonyl group) and oxidation of side chains bionity.com. For instance, thiopental is primarily metabolized to pentobarbital (B6593769), 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid, and 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid bionity.com. These metabolic transformations lead to more polar compounds that can be more readily excreted.
Analytical Methodologies
A range of sophisticated analytical methodologies are employed to identify and characterize these biotransformation products in biological matrices from preclinical studies, such as plasma, urine, and liver tissue ijsra.netnih.gov. The primary goal is to separate the parent compound from its metabolites and then determine the chemical structure of each metabolite.
Chromatography
Chromatographic techniques are fundamental for separating complex mixtures of compounds present in biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of barbiturates and their metabolites due to its versatility and ability to separate compounds based on their polarity ijsra.netjaypeedigital.com. It is particularly effective for compounds that are not volatile or thermally stable.
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced speed and efficiency compared to conventional HPLC, utilizing columns with smaller particle sizes ijsra.net. This allows for faster separation and higher throughput, which is beneficial when analyzing numerous preclinical samples.
Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds and often requires derivatization of barbiturates to improve their volatility and thermal stability for analysis ijsra.netnih.govjaypeedigital.com. GC can achieve low limits of detection for barbiturates nih.gov.
Thin-Layer Chromatography (TLC): While less quantitative than HPLC or GC, TLC serves as a simple and cost-effective screening tool for separating drugs and their metabolites ijsra.netjaypeedigital.comanalyticaltoxicology.com. Preparative TLC can also be used to isolate metabolites in milligram quantities for further structural elucidation analyticaltoxicology.com.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for identifying and characterizing drug metabolites due to its high sensitivity, specificity, and ability to provide structural information. It is almost always coupled with a chromatographic separation technique.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and efficient analytical method for determining barbiturates and their metabolites in biological specimens, offering high sensitivity and specificity bionity.comijsra.netnih.govgoogle.comgoogle.com. It is particularly valuable for complex biological matrices like whole blood, urine, and liver samples, allowing for the determination of linear ranges and limits of detection nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, MS provides robust identification of metabolites by analyzing their fragmentation patterns ijsra.netnih.govjaypeedigital.com.
UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS) and UPLC-Tandem Mass Spectrometry (UPLC-MS/MS): These advanced MS techniques, coupled with UPLC, offer high resolution and high precision for the analysis of barbiturates and their metabolites in biological fluids ijsra.net. UPLC-MS/MS is particularly noted for its high-throughput capabilities in urine analysis ijsra.net.
Other Techniques
Capillary Electrophoresis (CE): CE is a highly effective technique that can analyze small sample volumes in a short time, offering high resolving power and low solvent consumption ijsra.netnih.gov. It can also separate enantiomers or racemic mixtures of barbiturates ijsra.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: While less specific for complex mixtures, UV-Vis spectroscopy can be used for the determination of barbiturates, often as a detection method in conjunction with chromatographic techniques nih.govjaypeedigital.com.
These methodologies are applied to biological samples collected from preclinical studies. For instance, methods for barbiturate analysis in whole blood, urine, and liver have been developed and successfully applied in rat models nih.gov. The selection of specific methodologies depends on the nature of the sample, the expected metabolites, and the required sensitivity and throughput.
Table 1: Key Analytical Methodologies for Investigating this compound Biotransformation Products
| Methodology | Principle of Separation/Detection | Application in Biotransformation Studies | Key Advantages |
| HPLC | Separation by polarity/affinity to stationary phase | Separation of parent drug from metabolites in biological matrices. | Versatile, robust, widely available. ijsra.net |
| UPLC | Enhanced HPLC with smaller particles for faster separation | High-speed, high-efficiency separation of metabolites. | Faster analysis, higher throughput. ijsra.net |
| GC | Separation of volatile/derivatized compounds by boiling point | Analysis of volatile metabolites; often requires derivatization. | High sensitivity, good for volatile compounds. ijsra.netnih.gov |
| TLC | Separation on a thin layer of adsorbent material | Screening for metabolites; preparative isolation for structural elucidation. | Simple, cost-effective, useful for isolation. analyticaltoxicology.com |
| LC-MS | HPLC separation followed by mass detection and fragmentation | Identification and quantification of metabolites in complex biological samples. | High sensitivity, specificity, structural information. bionity.comijsra.netnih.gov |
| GC-MS | GC separation followed by mass detection and fragmentation | Identification of volatile/derivatized metabolites. | Low limits of detection, structural information. nih.gov |
| UPLC-MS/MS | UPLC separation with tandem mass spectrometry | High-throughput and high-precision quantification and identification of metabolites. | Excellent sensitivity, specificity, and speed. ijsra.net |
| CE | Separation based on electrophoretic mobility | Analysis of small sample volumes, separation of enantiomers. | High resolving power, low solvent consumption. ijsra.netnih.gov |
Q & A
Q. What are the established methods for synthesizing and characterizing thialbarbital in laboratory settings?
this compound (5-allyl-5-(2-cyclohexen-1-yl)-2-thiobarbituric acid) is synthesized via condensation of thiourea with a cyclohexenyl-substituted malonic acid derivative. Characterization typically involves melting point determination (148–150°C for the free acid; 130–132°C for the sodium salt), infrared spectroscopy (key peaks at 1685, 1610, and 1300 cm⁻¹), and mass spectrometry (principal ions at m/z 81, 223, and 185) . Solubility profiles (e.g., sparingly soluble in water, soluble in ethanol) and logP (3.4) are critical for assessing pharmacokinetic behavior .
Q. How does this compound’s pharmacological profile compare to other short-acting barbiturates?
this compound induces dose-dependent central nervous system (CNS) depression, ranging from sedation to anesthesia. Unlike thiopental, it exhibits slower hepatic metabolism due to its cyclohexenyl substituent, which may prolong its half-life. Cross-tolerance with ethanol and other sedatives is noted, but its dependence potential remains unconfirmed in controlled studies .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is standard for plasma or urine analysis. For tandem mass spectrometry (LC-MS/MS), transitions such as m/z 264 → 185 (parent to fragment ion) improve specificity. Sample preparation often involves liquid-liquid extraction using chloroform or solid-phase extraction (SPE) to minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s CNS effects across species?
Discrepancies in CNS response (e.g., rodents vs. primates) may stem from interspecies metabolic differences or variations in blood-brain barrier permeability. A systematic review approach, as outlined in the Cochrane Handbook, is advised: (1) Define inclusion criteria (species, dosage ranges); (2) Conduct meta-analysis of dose-response curves; (3) Adjust for covariates like hepatic enzyme activity . Comparative studies should include pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate species-specific factors .
Q. What experimental designs are optimal for evaluating this compound’s therapeutic efficacy while mitigating tolerance development?
Randomized controlled trials (RCTs) with escalating doses should incorporate washout periods to assess acute vs. chronic tolerance. For preclinical models, use crossover designs in primates to control for individual variability. Measure biomarkers such as cytochrome P450 induction (e.g., CYP3A4) to quantify metabolic tolerance. Ethical considerations require adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How do structural modifications to this compound’s allyl or cyclohexenyl groups influence its anesthetic potency and toxicity?
Structure-activity relationship (SAR) studies suggest that substituting the allyl group with methyl or phenyl moieties reduces lipid solubility, delaying onset of action. Conversely, replacing the cyclohexenyl group with aromatic rings increases GABAA receptor binding affinity but elevates hepatotoxicity risks. Computational modeling (e.g., molecular docking) and in vitro receptor assays are critical for rational drug design .
Q. What methodological gaps exist in current assessments of this compound’s dependence potential?
Existing data rely heavily on observational studies rather than controlled laboratory models (e.g., self-administration paradigms in rodents). A scoping review framework (Arksey & O’Malley, 2005) is recommended to identify gaps: (1) Map preclinical/clinical evidence; (2) Consult addiction specialists for mechanistic insights; (3) Propose standardized assays (e.g., conditioned place preference) to quantify abuse liability .
Methodological Considerations
- Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., NMR alongside LC-MS) to confirm purity and identity .
- Ethical Compliance : Align animal studies with ARRIVE guidelines; prioritize in vitro models (e.g., hepatocyte cultures) for toxicity screening .
- Literature Synthesis : Use academic databases (e.g., PubMed, Academic Search Complete) with Boolean operators (e.g., "this compound AND metabolism NOT industrial") to filter non-relevant results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
